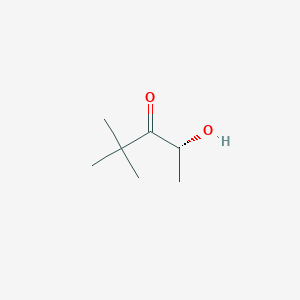
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one, also known as this compound, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Development
(4R)-4-Hydroxy-2,2-dimethylpentan-3-one serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield bioactive molecules. For example:
- Synthesis of Analgesics : It has been used in the synthesis of analgesic compounds due to its ability to modify pain pathways at the molecular level.
- Antibacterial Agents : The compound has been explored for its potential in developing antibacterial agents that target resistant strains .
Case Study: Opioid Derivatives
Recent studies have investigated the use of this compound in synthesizing opioid derivatives. These derivatives have shown promise in providing pain relief while minimizing side effects associated with traditional opioids .
Solvent and Additive
In industrial settings, this compound is utilized as a solvent and additive in various formulations:
- Coatings and Paints : Its properties enhance the durability and performance of coatings.
- Plasticizers : It is employed as a plasticizer in polymer formulations to improve flexibility and workability.
Biochemical Studies
The compound is also significant in biochemical research due to its ability to act as a chiral building block. Researchers utilize it to study enzyme-catalyzed reactions and metabolic pathways.
Case Study: Enzyme Interaction
A study highlighted how this compound interacts with specific enzymes involved in metabolic processes, providing insights into its role in biological systems .
Safety and Environmental Considerations
While this compound has many applications, it is essential to consider its safety profile:
- Toxicity Studies : Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary before widespread industrial use.
- Environmental Impact : As with many chemical compounds, understanding its environmental fate is crucial for sustainable application practices.
Propiedades
Número CAS |
124089-61-8 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4R)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 |
Clave InChI |
CLDPAGCOQSJLSP-RXMQYKEDSA-N |
SMILES |
CC(C(=O)C(C)(C)C)O |
SMILES isomérico |
C[C@H](C(=O)C(C)(C)C)O |
SMILES canónico |
CC(C(=O)C(C)(C)C)O |
Sinónimos |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















